(4-Aminophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone hydrochloride
Overview
Description
(4-Aminophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone hydrochloride is a chemical compound with the molecular formula C15H13NO3·HCl It is known for its unique structure, which includes an aminophenyl group and a dihydrobenzodioxin moiety
Mechanism of Action
Result of Action
subtilis and E. coli .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (4-Aminophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone hydrochloride . These factors include temperature, pH, presence of other molecules, and more. Detailed studies are needed to understand these influences.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Aminophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone hydrochloride typically involves the reaction of 4-aminophenyl ketone with 2,3-dihydro-1,4-benzodioxin under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
(4-Aminophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Substitution: The aminophenyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a wide range of substituted derivatives with different functional groups .
Scientific Research Applications
(4-Aminophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (4-Aminophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone hydrochloride include:
N-Substituted (2,3-Dihydro-1,4-Benzodioxin-6-yl)benzenesulfonamides: These compounds share the dihydrobenzodioxin moiety and have been studied for their antibacterial and enzyme inhibitory activities.
Sulfonamides: Known for their broad-spectrum antibacterial action and various therapeutic applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in multiple scientific fields .
Properties
IUPAC Name |
(4-aminophenyl)-(2,3-dihydro-1,4-benzodioxin-6-yl)methanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3.ClH/c16-12-4-1-10(2-5-12)15(17)11-3-6-13-14(9-11)19-8-7-18-13;/h1-6,9H,7-8,16H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCJYWBJHPKODBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)C3=CC=C(C=C3)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1279219-36-1 | |
Record name | Methanone, (4-aminophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1279219-36-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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